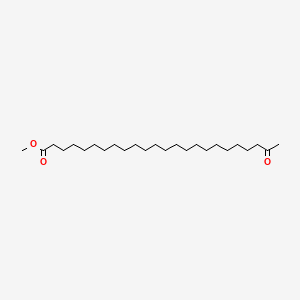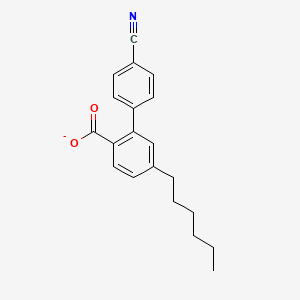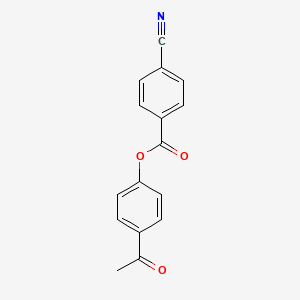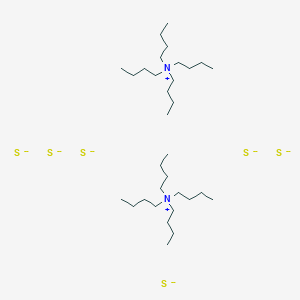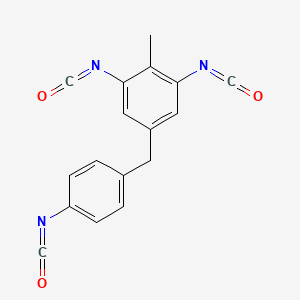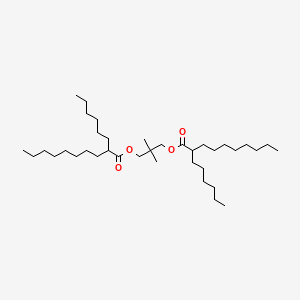
2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by its molecular formula and specific physical properties such as melting point, boiling point, and density .
Preparation Methods
The synthesis of 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) typically involves esterification reactions. The industrial production methods often include the reaction of 2,2-dimethyl-1,3-propanediol with 2-hexyldecanoic acid under specific conditions to yield the desired ester . The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The ester groups in the compound can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) involves its interaction with specific molecular targets. The pathways involved in its action are studied to understand its effects at the molecular level. This includes its binding to certain receptors or enzymes and the subsequent biochemical responses .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) can be compared with similar compounds such as:
Neopentyl glycol diglycidyl ether: Known for its low toxicity and excellent reactivity.
2-Hexyldecanoic acid: A related compound used in various chemical syntheses.
The uniqueness of 2,2-Dimethyl-1,3-propanediyl bis(2-hexyldecanoate) lies in its specific structural properties and the range of applications it offers in different fields.
Properties
CAS No. |
67801-67-6 |
|---|---|
Molecular Formula |
C37H72O4 |
Molecular Weight |
581.0 g/mol |
IUPAC Name |
[3-(2-hexyldecanoyloxy)-2,2-dimethylpropyl] 2-hexyldecanoate |
InChI |
InChI=1S/C37H72O4/c1-7-11-15-19-21-25-29-33(27-23-17-13-9-3)35(38)40-31-37(5,6)32-41-36(39)34(28-24-18-14-10-4)30-26-22-20-16-12-8-2/h33-34H,7-32H2,1-6H3 |
InChI Key |
GZDPBJOBIHEIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCC(C)(C)COC(=O)C(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


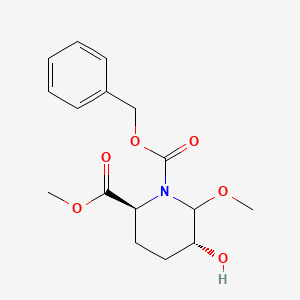
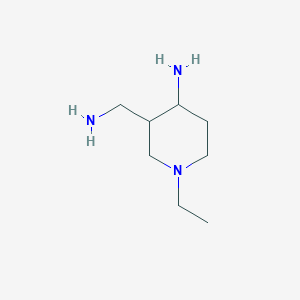
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

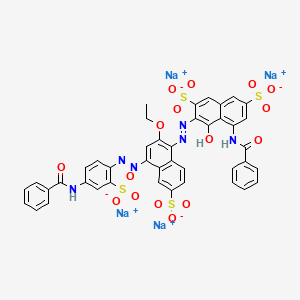
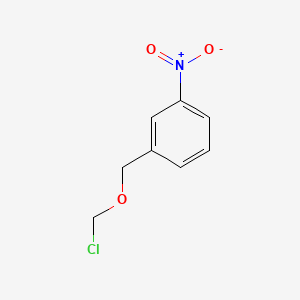
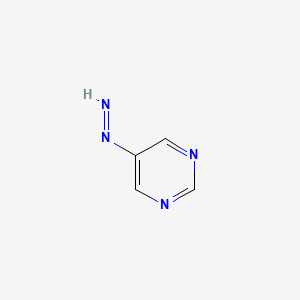

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
